![molecular formula C7H12ClNO4S B2761377 (3As,6aS)-5,5-dioxo-1,2,3,3a,4,6-hexahydrothieno[3,4-b]pyrrole-6a-carboxylic acid;hydrochloride CAS No. 2416217-95-1](/img/structure/B2761377.png)

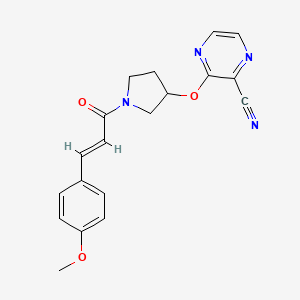

(3As,6aS)-5,5-dioxo-1,2,3,3a,4,6-hexahydrothieno[3,4-b]pyrrole-6a-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

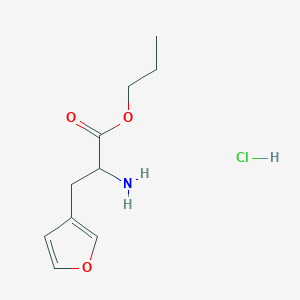

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

Pyrrole synthesis often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that transforms a 1,4-diketone (or β-ketoester or β-diketone) and an amine or ammonia to a pyrrole .Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds, similar to benzene. The key difference is one of the carbon atoms is replaced by a nitrogen atom .Chemical Reactions Analysis

Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrrole, it is a colorless volatile liquid at room temperature .Wissenschaftliche Forschungsanwendungen

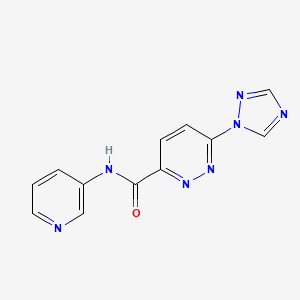

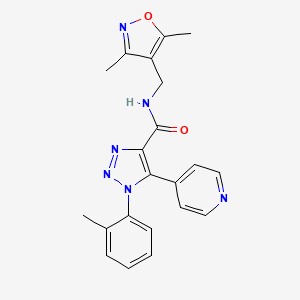

Optoelectronic Materials

Bicyclic pyrrolopyrroles, such as EN300-26673286, serve as the core for various optoelectronic materials. These materials find applications in electronic devices, sensors, and displays. Researchers have explored their use in organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors. The unique electronic properties of these compounds make them promising candidates for next-generation optoelectronic devices .

Pigments

EN300-26673286 derivatives exhibit interesting pigment properties. These compounds can be used as colorants in inks, paints, and coatings. Their absorption and emission spectra can be tuned by modifying the substituents, allowing for a wide range of colors. Pigments based on pyrrolopyrroles find applications in textiles, plastics, and cosmetics .

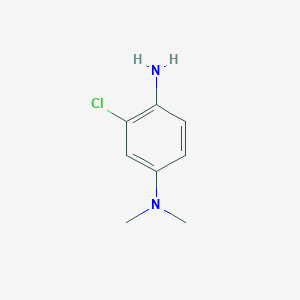

Biological Activities

The pyrrolopyrrole scaffold has attracted attention due to its diverse biological activities. EN300-26673286 derivatives have been investigated as:

- Structural Analogs of Antibacterial Fluoroquinolones : EN300-26673286-based compounds might exhibit antibacterial properties .

Synthetic Approaches

Researchers have developed synthetic routes to obtain polyfunctional hexahydropyrrolo[3,4-b]pyrroles. One notable approach involves cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This highly chemo- and stereoselective reaction proceeds via a Hantzsch-type domino process, resulting in the formation of the hexahydropyrrolo[3,4-b]pyrrole core structure .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3aS,6aS)-5,5-dioxo-1,2,3,3a,4,6-hexahydrothieno[3,4-b]pyrrole-6a-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4S.ClH/c9-6(10)7-4-13(11,12)3-5(7)1-2-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQGCLYAANGSBK-PACXSXMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(C1CS(=O)(=O)C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@]2([C@H]1CS(=O)(=O)C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,6aS)-5,5-dioxo-1,2,3,3a,4,6-hexahydrothieno[3,4-b]pyrrole-6a-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-((3aR,4R,7R,7aS)-2,2-dimethyl-5-(trimethylsilyl)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2761311.png)

![4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2761313.png)

![3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2761317.png)